molecular formula C15H22N2O B2857603 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine CAS No. 943119-67-3

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine

Cat. No.: B2857603
CAS No.: 943119-67-3
M. Wt: 246.354
InChI Key: JFCRYNYBXQAVRP-UHFFFAOYSA-N
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Description

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol It is characterized by the presence of a piperazine ring attached to an indane moiety through an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-chloroethylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the indane derivative is replaced by the piperazine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The indane moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated derivatives .

Scientific Research Applications

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The indane moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine is unique due to its specific combination of the indane and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-2-13-4-5-15(12-14(13)3-1)18-11-10-17-8-6-16-7-9-17/h4-5,12,16H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCRYNYBXQAVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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